molecular formula C12H13NO2S B2772895 N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide CAS No. 1219902-07-4

N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide

Cat. No. B2772895
CAS RN: 1219902-07-4
M. Wt: 235.3
InChI Key: JOTZZRNPPVMUSY-UHFFFAOYSA-N
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Description

“N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives . Another method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, which gives N-(pyridin-2-yl)furan-2-carboxamide .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The molecular structure of “N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide” would include this thiophene ring, along with a furan ring and a carboxamide group .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring more about the biological activities of “N-(1-(furan-2-yl)propan-2-yl)thiophene-2-carboxamide” and its potential applications in medicinal chemistry.

properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-9(8-10-4-2-6-15-10)13-12(14)11-5-3-7-16-11/h2-7,9H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTZZRNPPVMUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide

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